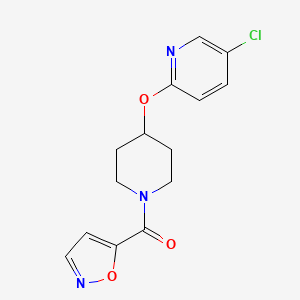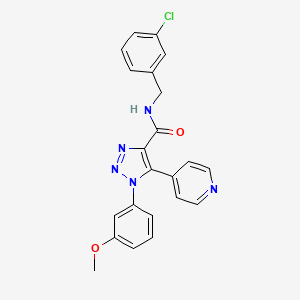![molecular formula C18H20N2O3S B3004855 2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892977-32-1](/img/structure/B3004855.png)
2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a derivative of benzo[b]thiophene, which is a heterocyclic compound. The structure of this compound suggests that it may have interesting chemical and biological properties, as indicated by the presence of the tetrahydrobenzo[b]thiophene core and the methoxybenzamido substituent.
Synthesis Analysis
The synthesis of related benzo[b]thiophene derivatives often involves multi-component reactions such as the Gewald reaction, which is used to generate alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates . These intermediates can undergo further functionalization, including dehydrogenation, to afford various substituted benzo[b]thiophenes. The synthesis of the specific compound is not detailed in the provided papers, but it is likely that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives has been characterized by various techniques, including X-ray diffraction . These studies reveal that the tetrahydrobenzo[b]thiophene core can adopt different conformations, and the presence of substituents can lead to intra- and intermolecular hydrogen bonding, which can affect the overall molecular conformation and stability.
Chemical Reactions Analysis
Benzo[b]thiophene derivatives can undergo a variety of chemical reactions, including bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation . The position of substitution on the benzo[b]thiophene ring can be influenced by the presence of other substituents, leading to regioselective outcomes. The specific reactivity of "2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" would depend on the electronic and steric effects of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are closely related to their molecular structure. The presence of different substituents can significantly influence properties such as solubility, melting point, and biological activity . For instance, the introduction of a methoxy group can increase electron density on the aromatic ring, potentially affecting the compound's reactivity and interaction with biological targets. The tetrahydrobenzo[b]thiophene core itself is likely to impart rigidity to the molecule, which could be relevant in the context of biological activity.
Mechanism of Action
The compound has been associated with STING-agonistic activity . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane. Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses to achieve valid antitumor efficacy .
properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-19-17(22)15-13-5-3-4-6-14(13)24-18(15)20-16(21)11-7-9-12(23-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPMPSCBYWWXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B3004775.png)




![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B3004788.png)
![N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B3004789.png)
![2-(3'-(3,4-Difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3004790.png)

![methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate](/img/structure/B3004792.png)

